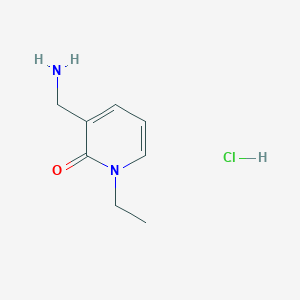
3-(Aminomethyl)-1-ethyl-1,2-dihydropyridin-2-one hydrochloride
Descripción general
Descripción
Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair. They are derived from ammonia (NH3) where one or more hydrogen atoms are replaced by a substituent such as an alkyl or aryl group . The compound you mentioned seems to be a complex amine with additional functional groups.
Molecular Structure Analysis
Amines have a trigonal pyramidal shape around the nitrogen atom. The nitrogen atom in amines is sp3 hybridized and has a lone pair of electrons . The exact molecular structure of your compound would depend on the specific arrangement and bonding of its atoms.Chemical Reactions Analysis
Amines can undergo a variety of chemical reactions, including alkylation, acylation, and reactions with acids to form salts . They can also participate in elimination reactions .Physical And Chemical Properties Analysis
Amines are bases and can accept a proton from water to form substituted ammonium ions . The physical and chemical properties of a specific compound would depend on its exact structure.Aplicaciones Científicas De Investigación
-
Scientific Field: Organic Chemistry
- Application Summary : This compound is used as an intermediate in organic synthesis . It is involved in Suzuki-Miyaura reactions, which are a type of cross-coupling reaction used to form carbon-carbon bonds .
- Methods of Application : The compound is used in a reaction with a palladium catalyst and a base to couple with an aryl or vinyl halide .
- Results or Outcomes : The outcome of the reaction is the formation of a new carbon-carbon bond, which is a key step in the synthesis of many complex organic molecules .
-
Scientific Field: Medicinal Chemistry
- Application Summary : Derivatives of this compound have been found to be competitive inhibitors of the proteolytic enzymes trypsin, plasmin, and thrombin .
- Methods of Application : These derivatives can be synthesized and then tested for their inhibitory activity against these enzymes .
- Results or Outcomes : The results would include data on the inhibitory activity of the derivatives, which could be useful in the development of new drugs .
- Scientific Field: Pharmaceutical Chemistry
- Application Summary : Derivatives of this compound have been found to be competitive inhibitors of the proteolytic enzymes trypsin, plasmin, and thrombin .
- Methods of Application : These derivatives can be synthesized and then tested for their inhibitory activity against these enzymes .
- Results or Outcomes : The results would include data on the inhibitory activity of the derivatives, which could be useful in the development of new drugs .
- Scientific Field: Biochemistry
- Application Summary : This compound is used as a catalyst for amidation and esterification of carboxylic acids .
- Methods of Application : The compound is used in a reaction with carboxylic acids to form amides and esters .
- Results or Outcomes : The outcome of the reaction is the formation of amides and esters, which are key components in many biological molecules .
Safety And Hazards
Propiedades
IUPAC Name |
3-(aminomethyl)-1-ethylpyridin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.ClH/c1-2-10-5-3-4-7(6-9)8(10)11;/h3-5H,2,6,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQKIERKJOWSNKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C(C1=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)-1-ethyl-1,2-dihydropyridin-2-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



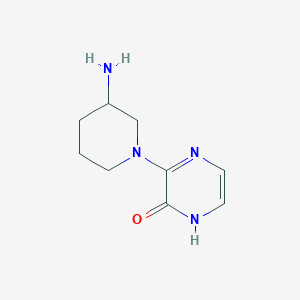
![3-[(2-aminoethyl)(methyl)amino]-N,2-dimethylpropanamide dihydrochloride](/img/structure/B1383404.png)
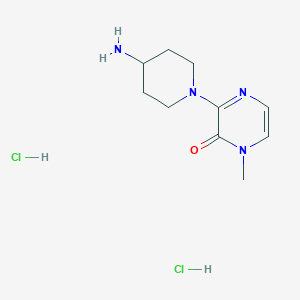
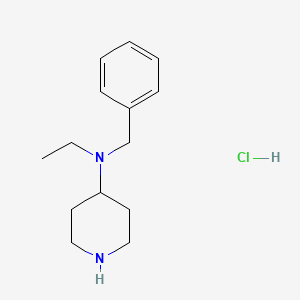
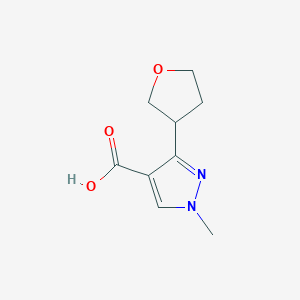
amine hydrochloride](/img/structure/B1383410.png)
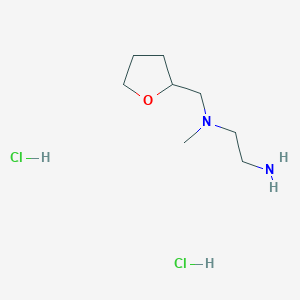

![2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]-N-cyclopropyl-N-ethylacetamide dihydrochloride](/img/structure/B1383416.png)
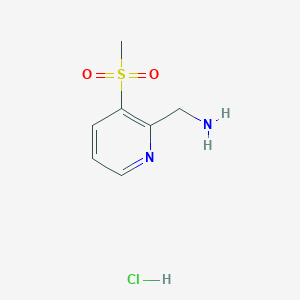

![tert-butyl N-[2-(2-bromo-1,3-thiazol-4-yl)ethyl]carbamate](/img/structure/B1383421.png)
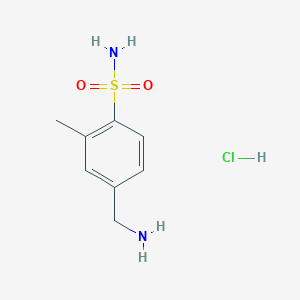
![1-(3-Fluoropyridin-2-yl)-3-oxa-1-azaspiro[4.4]nonan-2-one](/img/structure/B1383423.png)